6-Bromo-2-hydroxy-3-phenylquinoline
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Overview
Description
6-Bromo-3-phenylquinolin-2(1H)-one is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-phenylquinolin-2(1H)-one typically involves the bromination of 3-phenylquinolin-2(1H)-one. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the quinoline ring. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Industrial Production Methods
Industrial production of 6-Bromo-3-phenylquinolin-2(1H)-one may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3-phenylquinolin-2(1H)-one.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the bromine atom under appropriate conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: 3-Phenylquinolin-2(1H)-one.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-3-phenylquinolin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-3-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and phenyl group can enhance the compound’s binding affinity to biological targets, such as enzymes or receptors. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Phenylquinolin-2(1H)-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
6-Chloro-3-phenylquinolin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
6-Fluoro-3-phenylquinolin-2(1H)-one: Contains a fluorine atom, which can significantly alter its reactivity and biological effects.
Uniqueness
6-Bromo-3-phenylquinolin-2(1H)-one is unique due to the presence of the bromine atom, which can enhance its chemical reactivity and potential applications. The bromine atom can participate in various chemical reactions, making this compound a valuable intermediate in synthetic chemistry and a promising candidate for biological studies.
Properties
IUPAC Name |
6-bromo-3-phenyl-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO/c16-12-6-7-14-11(8-12)9-13(15(18)17-14)10-4-2-1-3-5-10/h1-9H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAZVSRZYPQWHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=CC(=C3)Br)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40550812 |
Source
|
Record name | 6-Bromo-3-phenylquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40550812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110486-57-2 |
Source
|
Record name | 6-Bromo-3-phenylquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40550812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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